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molecular formula C7H12O2 B8500399 6-Methyloxepan-2-one CAS No. 2549-58-8

6-Methyloxepan-2-one

Cat. No. B8500399
M. Wt: 128.17 g/mol
InChI Key: GZGQVPASOBQUKB-UHFFFAOYSA-N
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Patent
USRE044769E1

Procedure details

This was prepared in similar manner to Lactone 1 except using 4-methyl cyclohexanone (50 parts; 0.445m ex. Aldrich) in place of the 3-methylcyclohexanone with appropriate increase in the dichloromethane (1500 ml), sodium bicarbonate (8.1 parts, 1.0 M) and 3-chloroperoxybenzoic acid (123 parts; 0.5 M). The reaction temperature was maintained below 10° C. throughout. The 5-methyl ε-caprolactone was obtained as a clear yellow oil (49 parts).
[Compound]
Name
Lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7]C[C:5](=O)[CH2:4][CH2:3]1.[C:9](=[O:12])(O)[O-:10].[Na+].ClC1C=C(C=CC=1)C(OO)=O>ClCCl>[CH3:1][CH:2]1[CH2:7][O:10][C:9](=[O:12])[CH2:5][CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Lactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCC(CC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
1500 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained below 10° C. throughout

Outcomes

Product
Name
Type
product
Smiles
CC1CCCC(=O)OC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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